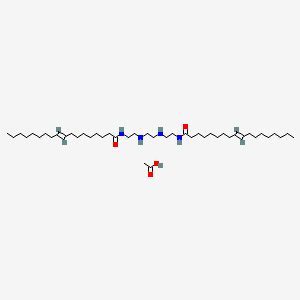
2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a piperazine ring, a pyridine ring, and a chlorobenzyl group. It is often used in the synthesis of various pharmaceuticals and as a research tool in biochemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride typically involves multiple steps. One common method starts with the reaction of p-chloro-alpha-2-pyridylbenzyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with ethylene glycol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: A compound with a similar piperazine structure but different functional groups.
Quetiapine: Another piperazine derivative used as an antipsychotic agent.
Uniqueness
2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
2850-44-4 |
|---|---|
Fórmula molecular |
C20H27Cl2N3O2 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
2-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethyl]piperazin-1-yl]ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C20H26ClN3O2.ClH/c21-18-6-4-17(5-7-18)20(19-3-1-2-8-22-19)24-11-9-23(10-12-24)13-15-26-16-14-25;/h1-8,20,25H,9-16H2;1H |
Clave InChI |
ATAVRACBUMWRCM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOCCO)C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















